molecular formula C10H14N2O2S B12517010 1-(5-Nitrothiophen-2-yl)azepane CAS No. 706767-20-6

1-(5-Nitrothiophen-2-yl)azepane

Cat. No.: B12517010
CAS No.: 706767-20-6
M. Wt: 226.30 g/mol
InChI Key: JJIIBMFCIDKRRL-UHFFFAOYSA-N
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Description

1-(5-Nitrothiophen-2-yl)azepane is a chemical hybrid of a nitroheterocycle and an azepane ring, designed for advanced medicinal chemistry and drug discovery research. This compound is intended for research use only and is not for diagnostic or therapeutic applications. The 5-nitrothiophene unit is a privileged scaffold in medicinal chemistry, known for its significant and broad-spectrum bioactivity. Nitrothiophene derivatives have been extensively investigated as prodrugs activated by bacterial nitroreductases, demonstrating potent effects against Mycobacterium tuberculosis and the promastigote stage of Leishmania major . Furthermore, this structural motif has shown promising results as a broad-spectrum antimicrobial agent against challenging Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The seven-membered azepane ring is a valuable nitrogen-containing heterocycle that contributes to pharmacological activity and influences the compound's physicochemical properties. Azepane-containing structures have been synthesized and identified as remarkable agents against the bacterium S. aureus . Moreover, the azepane ring is a key feature in compounds developed for neuroscientific research, such as potent synthetic antinociceptive agents . The integration of the azepane ring with the 5-nitrothiophene moiety creates a novel molecular architecture with potential for diverse mechanism-of-action studies. Researchers can utilize this compound as a versatile building block or a lead structure for developing new therapeutic agents targeting infectious diseases or central nervous system (CNS) disorders. Its structure offers opportunities for further derivatization and structure-activity relationship (SAR) studies.

Properties

CAS No.

706767-20-6

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

1-(5-nitrothiophen-2-yl)azepane

InChI

InChI=1S/C10H14N2O2S/c13-12(14)10-6-5-9(15-10)11-7-3-1-2-4-8-11/h5-6H,1-4,7-8H2

InChI Key

JJIIBMFCIDKRRL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitrothiophen-2-yl)azepane typically involves the reaction of 5-nitrothiophene-2-carbaldehyde with azepane under specific conditions. One common method includes the reduction of 5-nitrothiophene-2-carbaldehyde to 5-nitrothiophene-2-methanol, followed by its reaction with azepane in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitrothiophen-2-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Reduction: 1-(5-Aminothiophen-2-yl)azepane

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Nitrothiophen-2-yl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Nitrothiophen-2-yl)azepane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

1-(5-Nitrothiophen-2-yl)ethanone
  • Structure: Features a ketone group (ethanone) instead of azepane.
  • Synthesis: Prepared via bromination of 1-(5-nitrothiophen-2-yl)ethanone using tetrabutylammonium tribromide (TBABr₃) .
  • Reactivity : The electron-withdrawing nitro group facilitates electrophilic substitution reactions, making it a precursor for α,β-unsaturated ketones via SRN1 mechanisms .
AM-1241 (Azepane Derivative)
  • Structure: Contains a 1-methylazepan-3-ylmethyl group attached to an indole-naphthylmethanone scaffold .
  • Key Differences : The nitro group in 1-(5-nitrothiophen-2-yl)azepane is absent here; instead, AM-1241 includes an iodine substituent on the phenyl ring.
(Z)-N-(2-Bromo-3-methylphenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • Structure : A Schiff base with a nitrothiophene moiety linked to a methanimine group .
  • Key Differences : Replaces azepane with a methanimine-bromophenyl group.
  • Applications : Exhibits photochromic, thermochromic, and proton-transfer properties, highlighting the versatility of nitrothiophene derivatives in materials science .

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